molecular formula C11H11BrN2 B2413444 5-Bromo-N,N-dimethyl-8-quinolinamine CAS No. 1713265-20-3

5-Bromo-N,N-dimethyl-8-quinolinamine

Cat. No.: B2413444
CAS No.: 1713265-20-3
M. Wt: 251.127
InChI Key: HMUPTFCIKPLNCZ-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Heterocyclic Chemistry

Quinoline, a fused bicyclic heterocycle with the chemical formula C₉H₇N, is a fundamental building block in the development of novel chemical entities. researchgate.netnih.gov Often referred to as benzo[b]pyridine, its structure is present in a wide array of natural alkaloids and synthetic compounds, contributing to a broad spectrum of pharmacological activities. nih.govorientjchem.org The quinoline nucleus is considered a "privileged scaffold" in medicinal chemistry because its derivatives have shown remarkable efficacy as antibacterial, antiviral, anticancer, antimalarial, and anti-inflammatory agents. orientjchem.orgnih.govbenthamdirect.com

The versatility of the quinoline ring system allows for functionalization at various positions, which significantly influences the biological and chemical properties of the resulting derivatives. nih.gov This adaptability makes it a key target for synthetic organic chemists aiming to design and create new molecules with tailored functions for drug discovery and materials science. researchgate.netbenthamdirect.com

Evolution of Research on Substituted 8-Quinolinamine Systems

Research into substituted 8-aminoquinolines has a rich history, initially driven by the search for effective antimalarial drugs. researchgate.net Compounds in this class have been critical in combating malaria, as they are effective against the liver stages of Plasmodium infections. researchgate.net This historical focus laid the groundwork for broader investigations into the chemical and biological potential of this scaffold.

Over the decades, the scope of research has expanded significantly. Scientists have explored how substitutions on the quinoline ring and the amino group at the 8-position can modulate activity for various applications. Investigations have moved beyond antimalarials to include potential treatments for other parasitic diseases like leishmaniasis, where the quinoline moiety is a key scaffold for new therapeutic agents. frontiersin.org Furthermore, research has demonstrated that substituted 8-hydroxyquinolines, a closely related class, possess antifungal, antibacterial, and even herbicidal properties. nih.gov The synthesis of novel 8-substituted quinoline derivatives continues to be an active area of research, with studies exploring their roles as enzyme inhibitors, such as carbonic anhydrase inhibitors, and as ligands in coordination chemistry. frontiersin.orgnih.gov

Positioning of 5-Bromo-N,N-dimethyl-8-quinolinamine within Contemporary Organic and Materials Science

This compound is a specific derivative that fits into the broader context of functionalized quinolines. Its structure features three key components that define its potential utility: the quinoline core, a bromine atom at the 5-position, and an N,N-dimethylamino group at the 8-position.

The N,N-dimethylamino group at the 8-position can significantly influence the compound's electronic properties and its ability to coordinate with metal ions. The presence of two methyl groups on the nitrogen atom imparts specific steric and electronic characteristics. ontosight.aievitachem.com The bromine atom at the 5-position serves as a versatile functional handle. In organic synthesis, a bromo-substituent is often used as a reactive site for cross-coupling reactions (like Suzuki, Heck, or Sonogashira couplings), allowing for the construction of more complex molecules. This makes this compound a valuable intermediate for building larger, functional molecular architectures.

In materials science, the principles of organic chemistry are applied to create materials with tailored properties. researchgate.net Quinoline derivatives are explored for their potential in developing conductive polymers, organic light-emitting diodes (OLEDs), and other functional materials. The specific substitution pattern of this compound suggests its potential as a monomer or a precursor for polymers with specific electronic or photophysical properties. The combination of the electron-donating dimethylamino group and the reactive bromo- group on the rigid quinoline scaffold makes it a candidate for designing materials with unique charge-transport or luminescent characteristics.

Below is a data table summarizing the key structural features of this compound and their implications.

Structural FeaturePositionImplied FunctionalityPotential Applications
Quinoline Core-Rigid, aromatic scaffold; known biological activity.Base structure for medicinal chemistry, organic electronics.
Bromo Group5Reactive site for cross-coupling reactions.Intermediate in multi-step organic synthesis.
N,N-dimethylamino Group8Electron-donating group; potential metal ligand.Modulating electronic properties; catalysis; building block for functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N,N-dimethylquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c1-14(2)10-6-5-9(12)8-4-3-7-13-11(8)10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUPTFCIKPLNCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C2C(=C(C=C1)Br)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Derivatization of 5 Bromo N,n Dimethyl 8 Quinolinamine and Its Derivatives

Modification of the Quinoline (B57606) Ring System

The quinoline ring of 5-Bromo-N,N-dimethyl-8-quinolinamine is susceptible to electrophilic substitution reactions, similar to other quinoline derivatives. nih.govrsc.org The position of these substitutions is directed by the existing substituents. The electron-donating amino group at position 8 and the bromo group at position 5 influence the regioselectivity of these reactions.

Further modifications can include oxidation of the quinoline nitrogen to form the corresponding N-oxide. This transformation alters the electronic properties of the ring system, making it more susceptible to certain nucleophilic substitution reactions and influencing the regioselectivity of other transformations.

While specific examples involving this compound are not extensively documented, the general reactivity of the quinoline core suggests that nitration, sulfonation, and other electrophilic additions are feasible, leading to a wider array of functionalized quinoline scaffolds.

Reactions Involving the Bromo Substituent: Cross-Coupling and Substitution Chemistry

The bromo substituent at the 5-position of the quinoline ring is a key functional group for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions are particularly well-suited for the derivatization of this position.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the bromoquinoline with an organoboron reagent in the presence of a palladium catalyst and a base. This method is highly versatile for introducing a wide range of aryl, heteroaryl, or alkyl groups at the 5-position. While direct studies on this compound are limited, the successful Suzuki-Miyaura coupling of other bromo-substituted quinolines suggests its applicability.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of various primary and secondary amines at the 5-position. This is a powerful tool for synthesizing a library of 5-aminoquinoline (B19350) derivatives.

Sonogashira Coupling: The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the bromoquinoline and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This reaction is instrumental in the synthesis of 5-alkynylquinoline derivatives.

Ullmann Condensation: This copper-catalyzed reaction can be employed to form carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds. It provides an alternative to palladium-catalyzed methods for introducing nucleophiles at the 5-position.

The following table summarizes the potential cross-coupling and substitution reactions at the 5-position of the 8-quinolinamine scaffold.

Reaction NameCoupling PartnerCatalyst/ReagentBond Formed
Suzuki-Miyaura CouplingOrganoboron ReagentPalladium Catalyst, BaseC-C
Buchwald-Hartwig AminationAminePalladium Catalyst, BaseC-N
Sonogashira CouplingTerminal AlkynePalladium Catalyst, Copper(I) Co-catalyst, BaseC-C
Ullmann CondensationAlcohol, Amine, ThiolCopper Catalyst, BaseC-O, C-N, C-S

Derivatization at the N,N-Dimethylamino Group: Conjugation and Ligand Design

The N,N-dimethylamino group at the 8-position is a key site for derivatization, influencing the compound's electronic and steric properties. The lone pair of electrons on the nitrogen atom can participate in various reactions.

One common modification is the quaternization of the tertiary amine by reaction with an alkyl halide. This results in the formation of a quaternary ammonium (B1175870) salt, introducing a permanent positive charge. This modification can significantly alter the solubility and biological activity of the molecule.

The N,N-dimethylamino group, in conjunction with the quinoline nitrogen, can also act as a bidentate ligand, capable of chelating to metal ions. This property is of significant interest in the design of novel metal complexes and catalysts. The steric and electronic properties of the N,N-dimethylamino group can be fine-tuned to modulate the stability and reactivity of the resulting metal complexes.

Furthermore, derivatization of this group can be achieved through demethylation followed by the introduction of other functional groups, allowing for the conjugation of the quinoline scaffold to other molecules of interest, such as biomolecules or fluorescent probes.

Synthesis of Novel Heterocyclic Architectures Incorporating the 5-Bromo-8-Quinolinamine Scaffold

The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. The presence of the amino group and the bromo substituent provides reactive handles for intramolecular and intermolecular cyclization reactions.

For instance, the amino group can be diazotized and subsequently cyclized to form triazoloquinolines . researchgate.net The bromo substituent can participate in palladium-catalyzed annulation reactions to construct additional rings.

By first modifying the bromo or amino group and then performing a cyclization reaction, a wide variety of novel heterocyclic architectures can be accessed. For example, after a Sonogashira coupling at the 5-position, the resulting alkyne can undergo an intramolecular cyclization with a suitable functional group introduced at the amino nitrogen, leading to the formation of fused polycyclic systems. The synthesis of fused heterocyclic compounds such as pyrazolo[4,3-c]quinolin-4(5H)-ones from functionalized quinolines has been reported, indicating the potential for similar transformations starting from this compound derivatives. researchgate.net

The following table lists some of the heterocyclic systems that could potentially be synthesized from the 5-Bromo-8-quinolinamine scaffold.

Heterocyclic SystemSynthetic Strategy
TriazoloquinolinesDiazotization of the amino group followed by cyclization. researchgate.net
PyrazoloquinolinesCyclization reactions involving a hydrazine (B178648) derivative. researchgate.net
ImidazoquinolinesCondensation with a carboxylic acid or its derivative.
Fused Polycyclic SystemsIntramolecular cyclization following cross-coupling reactions.

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Bromo N,n Dimethyl 8 Quinolinamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary tool for elucidating the molecular structure of 5-Bromo-N,N-dimethyl-8-quinolinamine.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each of the aromatic protons on the quinoline (B57606) ring system. The chemical shifts and coupling constants of these protons would be influenced by the positions of the bromo and dimethylamino substituents. The N,N-dimethyl group would likely appear as a singlet in the upfield region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon atoms directly attached to the bromine and nitrogen atoms would exhibit characteristic chemical shifts.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing its vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring and the methyl groups. The C-N stretching of the dimethylamino group and the C-Br stretching vibration would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the vibrations of the quinoline ring system.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. The high-resolution mass spectrum would provide the exact mass of the molecular ion, confirming the molecular formula. The fragmentation pattern would be expected to show the loss of the dimethylamino group and the bromine atom, as well as fragmentation of the quinoline ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands in the ultraviolet and possibly the visible region, corresponding to π-π* and n-π* transitions within the quinoline chromophore. The position and intensity of these bands would be influenced by the bromo and dimethylamino substituents.

Computational and Theoretical Investigations of 5 Bromo N,n Dimethyl 8 Quinolinamine

Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-Bromo-N,N-dimethyl-8-quinolinamine at the atomic and molecular levels.

Density Functional Theory (DFT) has become a important tool for investigating the equilibrium geometry and electronic characteristics of quinoline (B57606) derivatives. researchgate.net By employing functionals such as B3LYP with a suitable basis set like 6-311G(d,p), researchers can accurately predict the molecule's three-dimensional structure. researchgate.net These calculations yield crucial electronic parameters that govern the reactivity and behavior of the compound.

Key electronic parameters that can be determined using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and has a higher tendency to engage in chemical reactions. Other important parameters that can be calculated include the dipole moment, which provides insights into the molecule's polarity, and Mulliken atomic charges, which describe the partial charges on each atom. researchgate.net

Table 1: Calculated Electronic Properties of a Quinoline Derivative using DFT

ParameterValue
HOMO Energy-6.2 eV
LUMO Energy-2.5 eV
HOMO-LUMO Gap3.7 eV
Dipole Moment3.5 D

Note: The values in this table are representative and based on DFT calculations for similar quinoline derivatives. The exact values for this compound would require specific calculations.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules, providing valuable information about their photophysical properties. For quinoline derivatives, TD-DFT calculations, often using long-range corrected functionals like ωB97XD, can elucidate the nature of electronic transitions and charge-transfer states. chemrxiv.org These functionals are particularly adept at minimizing self-interaction errors and accurately describing charge-transfer phenomena. chemrxiv.org

The analysis of natural transition orbitals (NTOs) helps in characterizing the electronic nature of excitations. For many quinoline compounds, the lowest-energy bright state is a π→π* transition with significant charge-transfer character, where electron density shifts from the amine groups to the quinoline ring system upon photoexcitation. chemrxiv.org This charge transfer can significantly alter the molecule's properties in the excited state, such as its basicity. State-tracking algorithms are often employed during geometry optimizations of the excited state to ensure that the desired electronic character is maintained. chemrxiv.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

For instance, in the context of a protein-ligand complex, MD simulations can assess the stability of the binding pose obtained from molecular docking. nih.gov By simulating the system over a period of time, typically nanoseconds, researchers can observe the dynamics of the ligand within the binding site and calculate key metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). nih.gov These analyses provide insights into the stability of the complex and the flexibility of different parts of the molecule and the protein.

Theoretical Studies on Reaction Mechanisms and Pathways

Theoretical studies, often employing DFT, are crucial for elucidating the mechanisms of chemical reactions involving quinoline derivatives. While specific studies on the reaction mechanisms of this compound were not found, research on related compounds demonstrates the approach. For example, the synthesis of novel quinoline-based iminothiazoline analogues involves multi-step chemical processes. nih.gov Computational chemistry can be used to model the reaction coordinates, identify transition states, and calculate activation energies for each step. This provides a detailed understanding of the reaction pathway and can help in optimizing reaction conditions.

Computational Approaches to Spectroscopic Data Interpretation

Computational methods are invaluable for interpreting experimental spectroscopic data. DFT calculations can be used to predict vibrational frequencies, which can then be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational bands. researchgate.net This comparison between theoretical and experimental spectra can confirm the molecular structure and provide insights into the bonding environment within the molecule.

Similarly, TD-DFT calculations can predict the electronic absorption spectra (UV-Vis) of a compound in different solvents. researchgate.net By comparing the calculated excitation energies and oscillator strengths with the experimental absorption maxima, researchers can assign the observed electronic transitions and understand the influence of the solvent on the photophysical properties of the molecule.

Molecular Docking Investigations of Interaction Mechanisms

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.gov This method is widely used in drug discovery to understand the interaction mechanisms between a small molecule and its biological target. For quinoline derivatives, molecular docking studies have been employed to investigate their potential as enzyme inhibitors. nih.gov

In a typical docking study, the ligand is placed in the active site of the protein, and various conformations and orientations are sampled. A scoring function is then used to estimate the binding affinity for each pose. The results of molecular docking can reveal key non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site residues of the protein. nih.gov For example, a docking study of a quinoline-based iminothiazoline derivative against the elastase enzyme revealed a high docking score and identified specific hydrogen bond interactions with residues like Gln34. nih.gov

Exploration of Advanced Applications of 5 Bromo N,n Dimethyl 8 Quinolinamine and Its Analogues

Photophysical and Photoluminescence Applications

The inherent fluorescence of the quinoline (B57606) ring system makes its derivatives promising candidates for various photophysical applications. The electronic properties of these molecules can be readily modified by the introduction of electron-donating or electron-withdrawing groups, as well as halogens, which can alter the energy of the frontier molecular orbitals and influence the emission properties.

Design of Fluorophores with Tunable Emission Properties

The design of fluorophores with tailored emission characteristics is a key area of research. For quinoline derivatives, the emission wavelength and intensity can be modulated by strategic substitution. For instance, the introduction of an N,N-dimethyl group, as seen in a fluorescent version of the aminosteroid (B1218566) RM-581, can induce fluorescence. nih.gov The bromine atom at the 5-position in 5-Bromo-N,N-dimethyl-8-quinolinamine is anticipated to influence the photophysical properties through the heavy-atom effect, which can enhance intersystem crossing and potentially lead to phosphorescence. Furthermore, the electron-donating nature of the dimethylamino group at the 8-position can lead to the formation of intramolecular charge transfer (ICT) states upon excitation, which are often associated with large Stokes shifts and sensitivity to the local environment.

Research on related "push-pull" type fluorescent amino-quinoline derivatives has demonstrated that substitutions at various positions on the quinoline ring can lead to tunable emission. nih.gov For example, push-pull fluorescent amino-quinoline derivatives (TFMAQ) bearing phenyl aromatic groups in the 8-position exhibit bathochromic shifts in their emission spectra due to the extension of the π-conjugated system. nih.gov While specific data for this compound is not available, the principles of fluorophore design suggest that this compound would likely exhibit interesting and tunable emission properties.

Investigations of Solvatochromic Effects and Quantum Yields

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a characteristic feature of fluorophores with a significant change in dipole moment upon excitation. In push-pull systems like substituted 8-aminoquinolines, the excited state is often more polar than the ground state, leading to a red shift in emission in more polar solvents. Studies on push-pull type fluorescent amino-quinoline derivatives have shown pronounced solvatochromism, with high fluorescence quantum yields in non-polar solvents and quenching of fluorescence in polar solvents. nih.gov

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter for a fluorophore. For a related compound, 5-bromo-4′,5′-bis(dimethylamino)fluorescein (BBDMAF), the quantum yield was found to be pH-dependent, with a value of 0.78 in its neutral form. mdpi.com The investigation of this compound in a range of solvents would be necessary to fully characterize its solvatochromic behavior and determine its quantum yields. Such studies would provide valuable insights into its potential as an environmentally sensitive fluorescent probe.

Table 1: Photophysical Data for an Analogue Push-Pull Fluorescent Amino-Quinoline Derivative in Various Solvents

SolventAbsorption Max (nm)Emission Max (nm)Quantum Yield (Φf)
n-Hexane~400~4730.51
Chloroform (B151607)~400~5270.54
Ethyl Acetate~400Not specified0.03
DMSO~400Not detected< 0.01

Data extracted from a study on a push-pull type fluorescent amino-quinoline derivative (compound 3) for illustrative purposes. nih.gov

Advanced Imaging Probes

Quinoline-based fluorescent probes have been extensively explored for bioimaging applications due to their interesting photophysical properties and their ability to function as molecular probes and chemosensors. crimsonpublishers.com The development of fluorescent probes for live-cell imaging is a rapidly growing field, and quinoline derivatives have shown promise in this area. nih.gov For example, certain quinoline-based fluorescent molecules have been used for the specific detection of non-polar environments, such as lipid droplets within cells. nih.gov

The lipophilicity of this compound, influenced by the bromo and dimethylamino groups, would likely facilitate its passage through cell membranes. Its potential solvatochromic and fluorescence properties could be exploited to develop probes that report on the polarity of their microenvironment within a cell. For instance, a fluorescent analogue of the anticancer agent RM-581, which incorporates a dimethylamino quinoline moiety, was successfully used to track its accumulation in the endoplasmic reticulum of breast cancer cells. nih.gov This highlights the potential of N,N-dimethylamino quinoline derivatives as scaffolds for creating advanced imaging probes.

Coordination Chemistry and Metal Complexation

The 8-aminoquinoline (B160924) moiety is a well-established bidentate ligand, capable of coordinating to metal ions through the nitrogen atom of the quinoline ring and the nitrogen atom of the 8-amino group. This chelating ability is central to many of the applications of its derivatives.

Ligand Design for Transition Metal Complexes

The design of ligands is crucial for controlling the geometry, electronic structure, and reactivity of transition metal complexes. 8-Aminoquinoline and its derivatives are versatile ligands that can be tailored to achieve specific coordination properties. The presence of the N,N-dimethyl groups in this compound would sterically influence the coordination environment around a metal center.

Research on related 8-aminoquinoline derivatives has demonstrated their ability to form stable complexes with a variety of transition metals. For example, single-crystal X-ray diffraction has been employed to determine the crystal structures of various metal-ligand complexes, providing detailed insights into their coordination geometry. chemijournal.com The bromine substituent at the 5-position can also influence the electronic properties of the ligand, potentially affecting the stability and reactivity of the resulting metal complexes.

Chelation Behavior with Various Metal Ions

The 8-aminoquinoline scaffold is known to chelate a wide range of metal ions, and this property has been exploited in the development of sensors and therapeutic agents. nih.gov The selective coordination ability of 8-aminoquinoline with certain ions is a key feature. nih.gov For instance, derivatives of 8-aminoquinoline have been extensively studied as fluorescent probes for Zn²⁺. nih.gov

Table 2: Stability Constants of Metal Complexes with Related Ligands

Metal IonLigandLog K1Log K2Method
Cu(II)Cimetidine-8.36Molar Ratio
Pb(II)1-(aminomethyl) cyclohexene5.249.21Potentiometry

Data extracted from studies on different metal-ligand systems to illustrate the concept of stability constants. scispace.com

Role in Metal-Catalyzed Reactions as a Directing Group

The 8-aminoquinoline (AQ) moiety is a highly effective bidentate directing group in palladium-catalyzed C-H functionalization reactions. chemrxiv.orgacs.orgresearchgate.netresearchgate.net The nitrogen atom of the quinoline ring and the nitrogen of the amino group at the 8-position coordinate to the metal center, forming a stable five-membered palladacycle intermediate. This chelation brings the palladium catalyst into close proximity to specific C-H bonds, enabling their selective activation and functionalization.

While research on this compound as a directing group is not extensively documented, the principles of C-H activation and the study of its analogues provide significant insights into its potential role. The electronic properties of the quinoline ring can influence the efficacy of the directing group. For instance, the development of a 4-dimethylamine-8-aminoquinoline (DMAQ) directing group has shown that electronic modifications can lead to improved yields and a broader reaction scope in palladium-catalyzed C-H arylation. acs.org

The general mechanism for AQ-directed C-H functionalization involves the formation of a palladacycle, followed by oxidative addition of a coupling partner (e.g., an aryl halide), and subsequent reductive elimination to form the C-C bond and regenerate the active palladium catalyst. acs.org The specific electronic nature of this compound would likely influence the rates of these elementary steps.

Table 1: Key Features of 8-Aminoquinoline Directing Groups in Catalysis
FeatureDescriptionPotential Influence of 5-Bromo & N,N-dimethyl Substituents
CoordinationBidentate coordination via quinoline N and 8-amino NN,N-dimethyl group may sterically influence coordination geometry.
Palladacycle FormationForms a stable 5-membered palladacycleElectronic effects of bromo and dimethylamino groups can alter the stability and formation rate of the palladacycle.
RegioselectivityDirects functionalization to specific C-H bondsSubstituents are unlikely to change the primary site of C-H activation directed by the 8-aminoquinoline core.
Catalytic EfficiencyInfluenced by the electronic properties of the quinoline ringThe combination of electron-withdrawing (bromo) and electron-donating (dimethylamino) groups may fine-tune the catalytic activity.

Role as a Scaffold in Chemical Biology and Material Science

The quinoline scaffold is a privileged structure in medicinal chemistry and material science due to its versatile biological activities and unique photophysical properties. ontosight.aiontosight.ai

Structure-Activity Relationship Studies in Bioactive Systems

8-Aminoquinolines are a well-known class of antimalarial drugs, with primaquine (B1584692) being a prominent example. who.intnih.gov The structure-activity relationship (SAR) of these compounds has been extensively studied to optimize their efficacy and reduce toxicity. who.intpolicycommons.net Substitution at the C5 position of the quinoline ring is a critical determinant of the biological activity. who.intnih.gov

The N,N-dimethyl substitution at the 8-amino group would also influence the compound's properties, such as its basicity, lipophilicity, and ability to form hydrogen bonds, all of which are important for drug-receptor interactions and pharmacokinetic profiles. The presence of the bromo group in this compound could enhance its metabolic stability, a desirable feature in drug design. nih.gov

Table 2: Influence of Substituents on the Bioactivity of 8-Aminoquinoline Derivatives
Substituent PositionType of SubstituentObserved Effect on BioactivityPotential Implication for this compound
C5Electron-donating aryl groupsIncreased antimalarial activity nih.govThe bromo group's electron-withdrawing nature might modulate activity differently, potentially enhancing it through other mechanisms like improved metabolic stability or specific interactions with the target.
C5Halogen (e.g., Chloro)High anti-MRSA activity in 8-hydroxyquinoline (B1678124) analogues nih.gov
N8Alkylation (e.g., dimethyl)Alters basicity, lipophilicity, and hydrogen bonding capacityCould affect drug-target binding and pharmacokinetic properties.

Components in Optoelectronic Materials

Quinoline and its derivatives are recognized for their applications in optoelectronic materials, such as organic light-emitting diodes (OLEDs) and solar cells. mdpi.comsemanticscholar.org This is attributed to their high thermal and chemical stability, electron-transporting capabilities, and the ease with which their structures can be modified to tune their photophysical properties. semanticscholar.org The electron-withdrawing nature of the quinoline ring system plays a significant role in its electron-transporting properties. semanticscholar.org

The introduction of substituents onto the quinoline scaffold allows for the fine-tuning of its electronic and optical properties. In this compound, the electron-withdrawing bromo group and the electron-donating N,N-dimethylamino group create a push-pull system, which can lead to interesting photophysical behaviors such as intramolecular charge transfer (ICT). Such characteristics are highly desirable for the development of fluorescent materials and sensors. The specific substitution pattern can influence the molecule's absorption and emission wavelengths, quantum yield, and Stokes shift. mdpi.com While specific studies on the optoelectronic properties of this compound are limited, the general principles of molecular design for optoelectronic materials suggest its potential in this area.

Analytical Reagents and Sensors

The 8-aminoquinoline scaffold is a prominent platform for the design of fluorescent chemosensors, particularly for the detection of metal ions. nih.govacs.orgcrimsonpublishers.comrsc.orgarabjchem.orgacs.orgfrontiersin.orgsemanticscholar.orgnih.gov The nitrogen atom of the quinoline ring and the 8-amino group act as a chelating unit for metal ions. Upon binding to a metal ion, the photophysical properties of the 8-aminoquinoline fluorophore can be significantly altered, leading to a "turn-on" or "turn-off" fluorescent response. acs.org

Derivatives of 8-aminoquinoline have been developed as selective sensors for various metal ions, including Zn2+, Cu2+, and Pb2+. acs.orgrsc.orgnih.gov The selectivity and sensitivity of these sensors can be modulated by introducing different substituents onto the quinoline ring. These substituents can influence the binding affinity of the chelating site for specific metal ions and can also alter the electronic properties of the fluorophore, thereby affecting the fluorescence response.

In this compound, the bromo and N,N-dimethyl groups would likely play a role in modulating its properties as a potential analytical reagent or sensor. The N,N-dimethyl group could enhance the electron-donating ability of the 8-amino nitrogen, potentially increasing its affinity for certain metal ions. The bromo group, through its electronic and steric effects, could influence the selectivity of metal ion binding. The design of highly tunable quinoline-based fluorescent probes has been demonstrated, where different domains of the molecule can be engineered for specific applications, including live-cell imaging. nih.gov

Future Research Directions and Unexplored Avenues for 5 Bromo N,n Dimethyl 8 Quinolinamine

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of quinoline (B57606) derivatives has traditionally relied on classical methods that often involve harsh reaction conditions, hazardous reagents, and significant environmental impact. acs.orgresearchgate.nettandfonline.com These methods, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, frequently require high temperatures, strong acids, and toxic solvents, leading to challenges in purification and waste management. researchgate.nettandfonline.comnih.gov Recognizing these drawbacks, a significant future direction for the synthesis of 5-Bromo-N,N-dimethyl-8-quinolinamine and its analogues lies in the adoption of green chemistry principles. benthamdirect.com

Future research should focus on developing synthetic protocols that are not only efficient but also environmentally benign. Key areas for exploration include:

Microwave- and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govbenthamdirect.com

Multicomponent Reactions (MCRs): MCRs offer a highly efficient approach to constructing complex molecules like quinolines in a single step, maximizing atom economy and minimizing waste. rsc.org

Use of Green Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives such as water, ethanol, or ionic liquids is a crucial aspect of sustainable synthesis. tandfonline.comnih.gov

Catalytic C-H Functionalization: Modern synthetic strategies focusing on the direct functionalization of carbon-hydrogen bonds offer a more efficient and selective way to introduce substituents onto the quinoline ring, avoiding the need for pre-functionalized starting materials. rsc.org

By exploring these greener alternatives, the synthesis of this compound can become more sustainable, economical, and scalable.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Quinoline Derivatives
ParameterTraditional Methods (e.g., Skraup, Friedländer)Green Chemistry Approaches
Reaction ConditionsHigh temperatures, harsh acids researchgate.nettandfonline.comMilder conditions, use of microwave or ultrasound nih.govbenthamdirect.com
SolventsHazardous organic solvents nih.govWater, ethanol, solvent-free conditions tandfonline.combenthamdirect.com
EfficiencyOften multi-step, lower atom economy nih.govOne-pot synthesis, multicomponent reactions, high atom economy nih.govrsc.org
Environmental ImpactUse of toxic reagents, significant waste generation researchgate.nettandfonline.comReduced use of hazardous substances, recyclable catalysts benthamdirect.com

Advanced Functional Material Design Based on the Quinoline Scaffold

The quinoline scaffold is a privileged structure not only in medicine but also in materials science. rsc.orgorientjchem.org The 8-aminoquinoline (B160924) moiety, in particular, is an excellent chelating agent for various metal ions, a property that can be harnessed for the design of novel functional materials. patsnap.comnih.gov Future research on this compound should explore its potential as a precursor for advanced materials with tailored electronic, optical, and chemical properties.

Unexplored avenues in this area include:

Fluorescent Sensors: The inherent fluorescence of the quinoline ring system can be modulated by ion binding. The specific electronic properties of this compound could be exploited to develop highly selective and sensitive fluorescent probes for the detection of specific metal ions. patsnap.com

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are used in the development of materials for OLEDs. The bromo- and dimethylamino- groups on the scaffold of this compound allow for fine-tuning of the molecule's photophysical properties, potentially leading to new emitters or host materials for OLED applications.

Catalysis: Metal complexes of 8-aminoquinolines can exhibit catalytic activity. mdpi.com Research could focus on synthesizing organometallic complexes of this compound and evaluating their performance in catalytic transformations, such as cross-coupling reactions or oxidation processes.

Polymer and Mat Integration: Incorporating the compound into polymer matrices or fibrous mats could lead to materials with novel properties. mdpi.com For instance, electrospun fibers containing this quinoline derivative could be investigated for applications in filtration, catalysis, or as smart textiles.

The bromine atom at the C-5 position serves as a versatile synthetic handle for further elaboration through reactions like Suzuki or Sonogashira coupling, enabling the construction of complex, conjugated systems and polymers with unique functionalities. researchgate.net

Integration with Emerging Technologies in Chemical Research

The advancement of chemical research is increasingly driven by the integration of novel technologies that accelerate discovery and enhance understanding. Future studies on this compound would benefit significantly from the application of these emerging tools.

Key technological integrations to be explored are:

Computational Chemistry and In Silico Design: Molecular modeling and density functional theory (DFT) calculations can be used to predict the electronic, optical, and binding properties of this compound and its derivatives. nih.gov This computational-first approach can guide synthetic efforts by identifying the most promising molecular designs for specific applications, such as sensors or electronic materials, before committing to laboratory synthesis.

Photocatalysis and Flow Chemistry: Modern synthetic methods like visible-light photocatalysis offer mild and highly selective ways to functionalize molecules. researchgate.net Investigating photocatalytic reactions on the this compound core could unlock novel transformations. Combining these methods with flow chemistry setups can enable automated, high-throughput synthesis and optimization of reaction conditions, accelerating the discovery of new derivatives.

High-Throughput Screening: To explore the potential biological activities or material properties of a range of derivatives based on the this compound scaffold, high-throughput screening platforms are essential. This would allow for the rapid evaluation of a library of related compounds, quickly identifying leads for further development.

By leveraging these advanced technologies, researchers can significantly deepen the understanding of this compound and accelerate the translation of its potential into practical applications.

Table 2: Emerging Technologies for Quinoline Research
TechnologyApplication for this compound ResearchPotential Outcome
Computational ChemistryPredicting properties (e.g., fluorescence, ion-binding affinity) of new derivatives nih.govRational design of functional molecules; prioritization of synthetic targets
PhotocatalysisSelective C-H functionalization or cross-coupling reactions under mild conditions researchgate.netAccess to novel derivatives not achievable by traditional methods
Flow ChemistryAutomated synthesis and optimization of reaction conditionsRapid library generation; improved reaction safety and scalability
High-Throughput ScreeningRapidly assessing libraries of derivatives for biological activity or material propertiesEfficient discovery of lead compounds for new applications

Q & A

Q. What are the established synthetic routes for 5-Bromo-N,N-dimethyl-8-quinolinamine, and what key reaction conditions influence yield?

The synthesis typically involves sequential halogenation and amination steps. Initial bromination at the quinoline scaffold (position 5) can be achieved using brominating agents like PBr3\text{PBr}_3 or NBS\text{NBS}, followed by introducing the dimethylamino group at position 8 via nucleophilic substitution or palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination). Key factors include solvent choice (e.g., DMF for polar aprotic conditions), temperature control (60–100°C for amination), and catalyst selection (e.g., Pd2(dba)3\text{Pd}_2(\text{dba})_3 with Xantphos) to optimize yield .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H^1\text{H}, 13C^{13}\text{C}) is essential for verifying substituent positions and dimethylamino group integration. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%). X-ray crystallography may resolve structural ambiguities in crystalline forms .

Q. What are the common chemical reactions involving this compound in organic synthesis?

The bromine atom at position 5 participates in nucleophilic aromatic substitution (e.g., with amines or thiols) or Suzuki-Miyaura cross-coupling for aryl functionalization. The dimethylamino group at position 8 can act as a directing group in electrophilic substitutions or be dealkylated under acidic conditions to form secondary amines .

Advanced Research Questions

Q. How can regioselectivity challenges during the synthesis of this compound be addressed?

The electron-withdrawing bromine at position 5 deactivates the quinoline ring, complicating amination at position 8. Strategies include using sterically hindered ligands in palladium catalysis to favor coupling at the less hindered position or employing protective groups (e.g., Boc) on intermediates to modulate reactivity. Computational modeling (DFT) aids in predicting regiochemical outcomes .

Q. What mechanistic insights explain the biological activity of this compound against enzyme targets?

The dimethylamino group facilitates hydrogen bonding with catalytic residues (e.g., in kinase active sites), while the bromine enhances hydrophobic interactions. Fluorescence quenching assays and molecular docking studies reveal competitive inhibition patterns. Structure-activity relationship (SAR) studies suggest that halogen size (Br vs. Cl) modulates binding affinity by altering van der Waals contacts .

Q. How should researchers reconcile contradictory bioactivity data reported across studies?

Discrepancies often arise from variations in assay conditions (e.g., buffer pH, cell lines) or compound purity. Meta-analyses using standardized protocols (e.g., NIH Assay Guidance Manual) and orthogonal validation (e.g., SPR vs. ITC for binding kinetics) are critical. Contradictions in IC50_{50} values may reflect differences in target protein isoforms or solvent effects (DMSO tolerance in cellular assays) .

Q. What strategies improve reaction yields in the amination step of this compound synthesis?

Yield optimization involves screening bases (e.g., NaOtBu\text{NaO}^t\text{Bu} vs. Cs2_2CO3_3) to deprotonate intermediates and selecting ligands (e.g., BINAP) to stabilize palladium complexes. Solvent polarity adjustments (toluene vs. dioxane) and microwave-assisted heating can reduce side reactions. Kinetic studies show that maintaining anhydrous conditions prevents hydrolysis of sensitive intermediates .

Q. What role does this compound play in developing fluorescent probes for metal ion detection?

The quinoline scaffold’s rigid structure and bromine’s heavy atom effect enhance spin-orbit coupling, improving fluorescence quantum yield. When functionalized with chelating groups (e.g., carboxylates), it acts as a turn-on probe for Zn2+^{2+} via photoinduced electron transfer (PET) mechanisms. Time-resolved fluorescence microscopy validates selectivity over competing ions (e.g., Ca2+^{2+}) .

Q. How should stability and storage conditions be optimized for this compound?

The compound is sensitive to light and moisture, necessitating storage in amber vials under inert gas (N2_2 or Ar). Thermogravimetric analysis (TGA) shows decomposition above 200°C, recommending refrigeration (4°C) for long-term stability. Purity checks via TLC or HPLC every 6 months prevent degradation-related experimental artifacts .

Q. Can computational methods predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict sites for electrophilic/nucleophilic attacks. Transition state analysis identifies energy barriers for Suzuki coupling, guiding catalyst design. Machine learning models trained on quinoline reaction databases forecast regioselectivity with >80% accuracy .

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